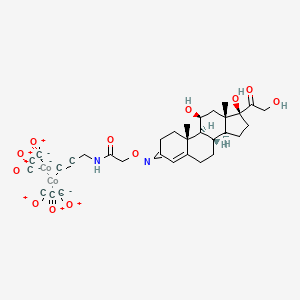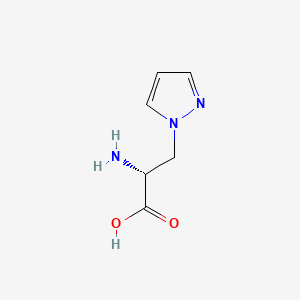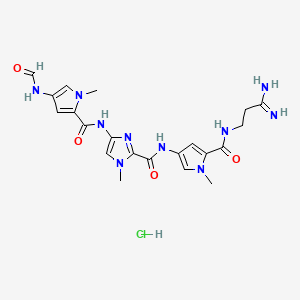
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C22H17N3O . It is a derivative of 1,2,4-triazole, a class of azoles which are heterocyclic compounds containing one nitrogen atom in the ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with a trityl group and a carbaldehyde group . The InChI code for this compound is 1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H .Scientific Research Applications
Heterocyclic Compound Synthesis
- Synthesis of Triazolo(Thiadiazepino)Indoles : The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols led to the creation of new heterocyclic compounds, triazolo(thiadiazepino)indoles, showcasing the utility of related triazole compounds in synthesizing complex heterocyclic structures (Vikrishchuk et al., 2019).
Molecular Rearrangements
- Structural Transformations in Triazoles : A study showed the interconvertibility of two structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, highlighting the significant role of electronic properties of substituents in triazole chemistry (L'abbé et al., 1990).
Antimicrobial Applications
- Potential Antimicrobial Agents : A study on the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds revealed their broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities, showcasing the potential of triazole derivatives in antimicrobial applications (Bhat et al., 2016).
Chemical Structure and Properties
- Dimerization and Properties of Triazoles : A study on N-unsubstituted 1,2,4-triazole-3-carbaldehydes discussed their dimerization in the solid state and the properties of these dimers, providing insight into the structural characteristics of triazole derivatives (Browne, 1971).
Future Directions
The future directions for research on 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Properties
IUPAC Name |
2-trityl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-16-21-23-17-24-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVZPTVZIVFNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
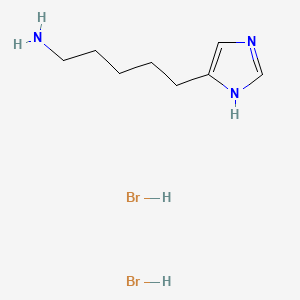
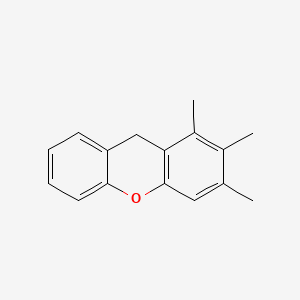
![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)
![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

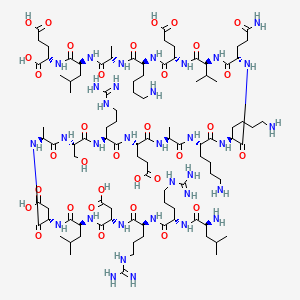

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)
